1-Bromo-4-(but-3-en-1-yloxy)benzene

Catalog No.
S2794057
CAS No.
588698-26-4
M.F
C10H11BrO
M. Wt
227.101
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(but-3-en-1-yloxy)benzene

CAS Number

588698-26-4

Product Name

1-Bromo-4-(but-3-en-1-yloxy)benzene

IUPAC Name

1-bromo-4-but-3-enoxybenzene

Molecular Formula

C10H11BrO

Molecular Weight

227.101

InChI

InChI=1S/C10H11BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2

InChI Key

GTMRYLBPHDSRCL-UHFFFAOYSA-N

SMILES

C=CCCOC1=CC=C(C=C1)Br

Solubility

not available

1-Bromo-4-(but-3-en-1-yloxy)benzene is an organic compound with the molecular formula C10_{10}H11_{11}BrO. It is categorized as a brominated aromatic ether, featuring a benzene ring substituted with a bromine atom and a but-3-en-1-yloxy group. This compound is notable for its unique structural properties and reactivity, making it of interest in various fields of chemical research, including organic synthesis and material science.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation: The but-3-en-1-yloxy group can undergo oxidation to form epoxides or aldehydes.
  • Reduction: The double bond in the but-3-en-1-yloxy group can be reduced to yield saturated derivatives.

These reactions highlight the compound's versatility in synthetic chemistry.

While specific biological activity data for 1-Bromo-4-(but-3-en-1-yloxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. The presence of a bromine atom and an unsaturated ether group may influence its interaction with biological systems, potentially affecting enzyme activity or cellular pathways. Further research is necessary to elucidate its specific biological effects and mechanisms of action.

The synthesis of 1-Bromo-4-(but-3-en-1-yloxy)benzene typically involves the following method:

  • Starting Materials: The synthesis begins with 4-bromophenol and 3-buten-1-ol.
  • Reaction Conditions: These reactants are combined in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated under reflux conditions.
  • Purification: After the reaction, the product is purified using column chromatography to isolate the desired compound.

Industrial production follows similar methodologies but utilizes automated systems to enhance efficiency and yield.

1-Bromo-4-(but-3-en-1-yloxy)benzene finds applications across various domains:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Material Science: The compound is utilized in developing novel polymers and materials with tailored properties.
  • Pharmaceutical Research: It acts as a building block for synthesizing potential drug candidates.
  • Chemical Biology: It is employed in studying biological pathways through labeled compounds.

These applications underscore its significance in advancing chemical research and development.

Interaction studies involving 1-Bromo-4-(but-3-en-1-yloxy)benzene focus on its reactivity with various nucleophiles and electrophiles. The bromine atom's presence makes the compound susceptible to nucleophilic attack, while the but-3-en-1-yloxy group allows for diverse transformations. Understanding these interactions can facilitate the design of new compounds with desired properties or activities.

Several compounds share structural similarities with 1-Bromo-4-(but-3-en-1-yloxy)benzene:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-(but-2-en-1-yloxy)benzeneSimilar structure; double bond at a different positionDifferent reactivity due to positional isomerism
1-Bromo-4-(but-3-yn-1-yloxy)benzeneContains a triple bond instead of a double bondEnhanced reactivity due to triple bond
4-Bromo-1-buteneSimpler structure; only a bromine atom and butene groupLacks the ether functionality
3-(But-3-en-1-yloxy)benzeneNo bromine atom; retains butenyl ether functionalityLess reactive in substitution reactions

The uniqueness of 1-Bromo-4-(but-3-en-1-yloxy)benzene lies in its specific substitution pattern, combining both a bromine atom and a butenyl ether group. This combination imparts distinct reactivity and properties compared to its analogs, making it valuable for various chemical transformations and applications.

XLogP3

3.7

Dates

Last modified: 04-15-2024

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